molecular formula C10H17NO B12863440 N-(2-(Furan-2-yl)ethyl)-N-methylpropan-2-amine

N-(2-(Furan-2-yl)ethyl)-N-methylpropan-2-amine

Cat. No.: B12863440
M. Wt: 167.25 g/mol
InChI Key: BIJVTFHIPYFBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Furan-2-yl)ethyl)-N-methylpropan-2-amine is an organic compound that belongs to the class of amines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an ethyl chain that is further connected to a methylpropan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Furan-2-yl)ethyl)-N-methylpropan-2-amine typically involves the reaction of furan-2-yl ethylamine with isopropyl methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Furan-2-yl)ethyl)-N-methylpropan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(Furan-2-yl)ethyl)-N-methylpropan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Furan-2-yl)ethyl)-N-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Furan-2-yl)ethyl]acetamide
  • Ethyl 3-(furan-2-yl)propionate
  • 2,5-Furandicarboxylic acid
  • 2,5-Dimethylfuran

Uniqueness

N-(2-(Furan-2-yl)ethyl)-N-methylpropan-2-amine stands out due to its unique combination of a furan ring and an amine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-N-methylpropan-2-amine

InChI

InChI=1S/C10H17NO/c1-9(2)11(3)7-6-10-5-4-8-12-10/h4-5,8-9H,6-7H2,1-3H3

InChI Key

BIJVTFHIPYFBPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCC1=CC=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.